molecular formula C19H22N2O6S2 B15108075 methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B15108075
M. Wt: 438.5 g/mol
InChI Key: YFRVAVMLPPAPPW-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a structurally complex heterocyclic compound featuring:

  • A benzoate ester core with methoxy substituents at positions 4 and 4.
  • A thiazolidinone ring (1,3-thiazolidin-4-one) fused to a tetrahydrofuran (THF)-derived alkyl chain at position 2.
  • A (Z)-configured imine linkage between the aromatic amine at position 2 of the benzoate and the thiazolidinone’s exocyclic double bond.

Its synthesis likely involves a condensation reaction between a substituted aldehyde and a thiazolidinone precursor, followed by esterification (as inferred from analogous procedures in , and 11) .

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H22N2O6S2/c1-24-14-7-12(18(23)26-3)13(8-15(14)25-2)20-9-16-17(22)21(19(28)29-16)10-11-5-4-6-27-11/h7-9,11,22H,4-6,10H2,1-3H3

InChI Key

YFRVAVMLPPAPPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(N(C(=S)S2)CC3CCCO3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Thiazolidinone Derivatives

Compound Name / ID Core Structure Substituents (Thiazolidinone Position 3) Aromatic Substituents (Benzoate/Other) Biological Activity (Reported)
Target Compound Benzoate ester + thiazolidinone Tetrahydrofuran-2-ylmethyl 4,5-dimethoxy Not explicitly reported
(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one () Thiazol-4-one + nitrobenzylidene None 4-nitrobenzylidene Anticancer activity
HH3: Methyl-2-hydroxy-5-[(5-(4-methylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]benzoate () Benzoate ester + thiazol-4-one None 4-methylbenzylidene, 2-hydroxy Aromatase inhibition
D8: 3-(2-(diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one () Thiazolidinone Diethylaminoethyl 4-methylbenzylidene Antimicrobial activity
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate () Benzoate ester + thiazolidinone 4-Fluorobenzyl Hydroxyethoxyethoxy phenoxy Synthetic intermediate

Key Observations:

Substituent Diversity at Thiazolidinone Position 3: The target compound’s tetrahydrofuran-2-ylmethyl group distinguishes it from analogs with simpler alkyl (e.g., diethylaminoethyl in D8) or aromatic (e.g., 4-fluorobenzyl in ) substituents. This cyclic ether moiety may enhance solubility or modulate steric effects . In contrast, and focus on benzylidene derivatives (e.g., nitro or methyl groups), which are associated with π-π stacking interactions in biological targets .

Aromatic System Modifications: The 4,5-dimethoxybenzoate in the target compound contrasts with hydroxy (HH3) or unsubstituted (D8) aromatic systems.

Stereochemical Configuration :

  • The (Z)-configuration of the imine bond in the target compound is critical for maintaining planarity in the conjugated system, a feature shared with analogs in and . This configuration is often retained in bioactive derivatives .

Key Insights:

  • Schiff Base Formation : A common step across analogs (), this reaction is sensitive to steric and electronic effects. The tetrahydrofuran-2-ylmethyl group in the target compound may require milder conditions to avoid ring-opening side reactions .
  • Esterification: Methyl ester formation in the target compound likely parallels methods in , using methanol and acid catalysis.

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